Sub-Nanomolar Lp-PLA2 Inhibitory Potency: Darapladib IC50 vs. Rilapladib and Class Baseline
Darapladib demonstrates sub-nanomolar inhibitory potency against human recombinant Lp-PLA2 with an IC50 of 0.25 nM (250 pM) [1]. In the same assay format reported in the ChEMBL database, the structurally related Lp-PLA2 inhibitor rilapladib exhibits an IC50 of 0.23 nM (230 pM) [2], indicating comparable primary target potency.
| Evidence Dimension | Lp-PLA2 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 0.25 nM (250 pM) |
| Comparator Or Baseline | Rilapladib: 0.23 nM (230 pM) |
| Quantified Difference | ~1.09-fold difference (comparable within same order of magnitude) |
| Conditions | Recombinant human Lp-PLA2 enzyme assay (ChEMBL database) |
Why This Matters
Establishes darapladib's benchmark potency, confirming it is among the most potent Lp-PLA2 inhibitors available, though potency alone does not distinguish it from rilapladib.
- [1] Guide to Pharmacology. Darapladib Ligand Page: IC50 0.25 nM (ChEMBL). IUPHAR/BPS. View Source
- [2] Guide to Pharmacology. Rilapladib Ligand Page: IC50 0.23 nM. IUPHAR/BPS. View Source
